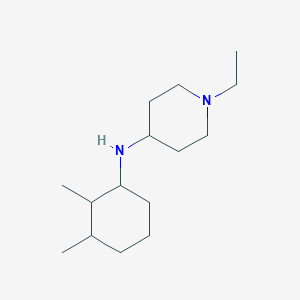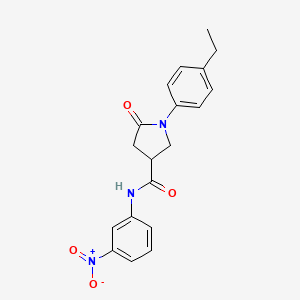![molecular formula C18H18ClNO2 B5185020 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as CPP or CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry. It is a derivative of casein phosphopeptides (CPPs) that have been found to have various benefits for oral health. CPP-ACP has been extensively studied for its ability to prevent tooth decay and promote remineralization of damaged teeth.
Mecanismo De Acción
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP works by binding to the surface of the tooth and forming a protective layer that prevents the attachment of bacteria. It also promotes the remineralization of damaged teeth by supplying calcium and phosphate ions to the tooth surface. 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has been found to be effective in reducing the formation of dental plaque and preventing the progression of tooth decay.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has been found to have various biochemical and physiological effects on the oral cavity. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which promotes the remineralization of damaged teeth. 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has also been found to inhibit the growth of bacteria that cause tooth decay and reduce the formation of dental plaque.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP in lab experiments include its high purity and stability, which make it easy to handle and store. It is also readily available and cost-effective. However, the limitations of using 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP in lab experiments include the need for specialized equipment and expertise to synthesize and analyze the compound.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP. One area of focus is the development of new dental products that incorporate 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP for the prevention and treatment of tooth decay. Another area of research is the investigation of the potential use of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP in other areas of medicine, such as bone regeneration and wound healing. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP and its effects on the oral microbiome.
Métodos De Síntesis
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP is synthesized through the reaction of 4-chloroacetophenone with 4-propoxyaniline in the presence of a base. The reaction yields 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
The scientific research on 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has been primarily focused on its dental applications. 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has been found to have significant benefits in preventing tooth decay and promoting remineralization of damaged teeth. It has been used in various dental products such as toothpaste, mouthwash, and chewing gum.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-2-13-22-17-9-7-16(8-10-17)20-12-11-18(21)14-3-5-15(19)6-4-14/h3-12,20H,2,13H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPGCAAWGRERHX-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-oxo-3-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}propyl)-2-pyrrolidinone](/img/structure/B5184942.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl methanesulfonate](/img/structure/B5184953.png)

![(2S)-2-isopropyl-4-methyl-1-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5184968.png)
![2-cyclopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5184971.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B5184986.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184988.png)
![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5184996.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5185001.png)

![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)

![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)